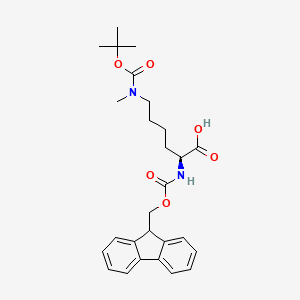

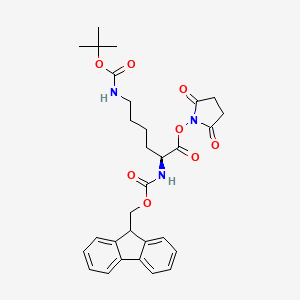

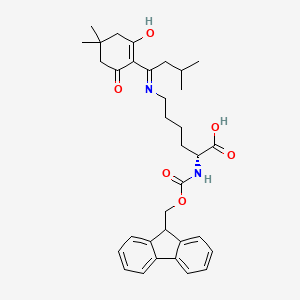

Fmoc-D-Lys(Ivdde)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-D-Lys(Ivdde)-OH, also known as this compound, is an amino acid derivative commonly used in peptide synthesis. It is a derivative of the naturally occurring amino acid lysine, and is a versatile building block for the synthesis of peptides, proteins, and other molecules. The Fmoc group, or Fluorenylmethoxycarbonyl, is a protecting group used in peptide synthesis to protect the amino acid from side reactions, while the Ivdde group, or Iodo-Vinyl-Diethyl-Ether, is an activating group used to facilitate the coupling reaction between amino acids. This compound is a useful tool for research in the field of peptide synthesis and has numerous applications in scientific research.

科学的研究の応用

生体医用アプリケーション

Fmoc-D-Lys(Ivdde)-OHは、ペプチドベースハイドロゲル(PHGs)の生成に使用されます {svg_1}. これらのPHGsは、生物学、生物医学、およびバイオテクノロジーアプリケーションに適した生体適合性材料です {svg_2}. それらは、薬物送達システムおよびイメージングのための診断ツールとして使用されます {svg_3}.

組織工学

This compoundを含む、一連の合成ハイドロゲル形成両親媒性カチオン性ペプチドのFmoc誘導体は、組織工学での使用の可能性を示しています {svg_4}. 特に、より硬いFmoc-K3ハイドロゲルは、細胞接着、生存、および複製を完全にサポートしています {svg_5}.

アジドペプチドの合成

This compoundは、アジドペプチドの調製に使用されます {svg_6}. CuI触媒クリック化学の台頭により、クリックペプチドの合成のための前駆体として、アミノ酸のアジドおよびアルキン誘導体に対する需要が高まっています {svg_7}.

ペプチド化学

This compoundを含む、アジドおよびアルキンアミノ酸のペプチド化学における使用は、その高価なため複雑です {svg_8}. したがって、一連のFmocアジドアミノ酸の社内調製が調査されてきました {svg_9}.

生物学的試験

This compoundは、生物学的試験のためのペプチドの合成に使用できます {svg_10}. これらの試験には、多くの場合、より多くの量のペプチドが必要です {svg_11}.

NMR構造研究

This compoundは、NMR構造研究のためのペプチドの合成に使用されます {svg_12}. この研究には、多くの場合、より多くの量のペプチドが必要です {svg_13}.

相互作用研究

This compoundは、ペプチドと他の分子間の相互作用研究のためのペプチドの合成に使用できます {svg_14}.

作用機序

Target of Action

Fmoc-D-Lys(Ivdde)-OH is a building block used in the synthesis of branched, cyclic, and modified peptides. Its primary targets are the peptide chains that it helps to construct. The role of this compound is to provide a specific amino acid, in this case, lysine, to the peptide chain while protecting certain functional groups during the synthesis process .

Mode of Action

The compound interacts with its targets through a process known as Fmoc Solid Phase Peptide Synthesis (SPPS) . During this process, the compound is added to a growing peptide chain. The Fmoc group of the compound protects the amino group of the lysine during the chain extension. Once the chain extension is complete, the side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. By contributing to the formation of peptide chains, this compound plays a role in the creation of proteins, which are crucial for numerous biological functions .

Pharmacokinetics

Instead, its bioavailability is more relevant in the context of its ability to successfully contribute to the formation of peptide chains .

Result of Action

The result of this compound’s action is the successful synthesis of branched, cyclic, and modified peptides. These peptides can then go on to perform various functions, depending on their specific structures and compositions .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other compounds can affect the efficiency and success of the synthesis . For instance, the compound is stored at temperatures between -10 to -25°C to maintain its stability .

生化学分析

Biochemical Properties

Fmoc-D-Lys(Ivdde)-OH plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Following chain extension, the side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. After the Fmoc group is removed by treatment with piperidine in DMF, chain extension on the lysine side chain is enabled . Once this is complete, the ivDde group is removed with 2% hydrazine in DMF, and the main peptide chain can be extended using normal Fmoc SPPS protocols .

特性

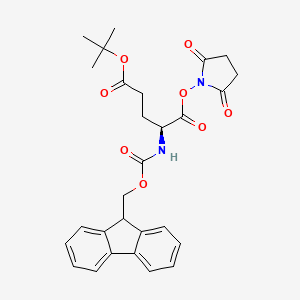

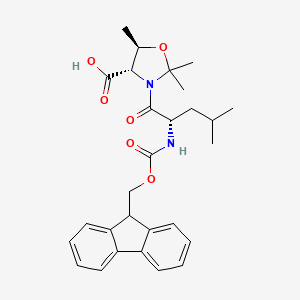

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJJUCZESVFWSO-HHHXNRCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。